molecular formula C7H11NO B8814510 3-Nortropanone

3-Nortropanone

Cat. No. B8814510
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637496B2

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9](C(OCC)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C[Si](I)(C)C.CO>ClCCCl>[CH:7]12[NH:9][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2](=[O:1])[CH2:8]2

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1CC2CCC(C1)N2C(=O)OCC
Name
Quantity
369 μL
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at room temperature (rt)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed on vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12CC(CC(CC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637496B2

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9](C(OCC)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C[Si](I)(C)C.CO>ClCCCl>[CH:7]12[NH:9][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2](=[O:1])[CH2:8]2

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1CC2CCC(C1)N2C(=O)OCC
Name
Quantity
369 μL
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at room temperature (rt)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed on vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12CC(CC(CC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.